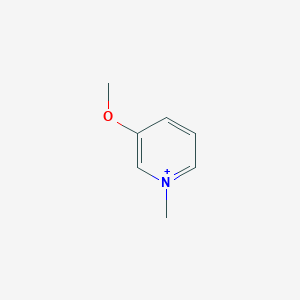![molecular formula C7H10N4O3 B14639520 2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide CAS No. 55860-59-8](/img/structure/B14639520.png)
2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide is an organic compound characterized by the presence of a cyano group, an acetamide group, and an oxime group
Preparation Methods
The synthesis of 2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide typically involves multiple steps. One common method starts with the reaction of chloroacetic acid with sodium cyanide to form cyanoacetic acid. This is followed by esterification to produce ethyl cyanoacetate, which is then aminolyzed to yield cyanoacetamide . The final step involves the reaction of cyanoacetamide with isopropyl isocyanate and hydroxylamine to form the desired compound .
Chemical Reactions Analysis
2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Scientific Research Applications
2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide can be compared with other cyanoacetamide derivatives, such as:
Cyanoacetamide: A simpler compound with similar reactivity but lacking the oxime and isopropyl groups.
N-Carbamoyl-2-cyano-2-(methoxyimino)acetamide: A compound with a methoxy group instead of the isopropyl group, which may exhibit different reactivity and biological activity. The presence of the isopropyl and oxime groups in this compound makes it unique and potentially more versatile in its applications.
Properties
CAS No. |
55860-59-8 |
|---|---|
Molecular Formula |
C7H10N4O3 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
[(2-amino-1-cyano-2-oxoethylidene)amino] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C7H10N4O3/c1-4(2)10-7(13)14-11-5(3-8)6(9)12/h4H,1-2H3,(H2,9,12)(H,10,13) |
InChI Key |
LRZBHAVLGXJXRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)ON=C(C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]dihydrofuran-2,5-dione](/img/structure/B14639444.png)
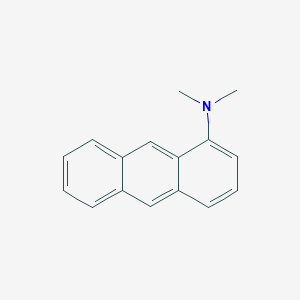
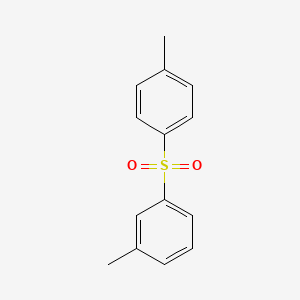

![N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14639476.png)
![4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline](/img/structure/B14639483.png)
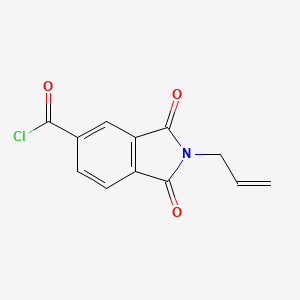
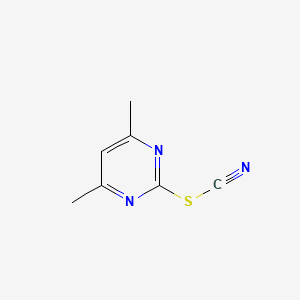
![1-cyano-3-[4-(1H-imidazol-5-yl)butyl]-2-methylguanidine](/img/structure/B14639491.png)
![1H-Imidazo[4,5-f]quinoline, 9-chloro-7-methyl-](/img/structure/B14639496.png)
![2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one](/img/structure/B14639503.png)
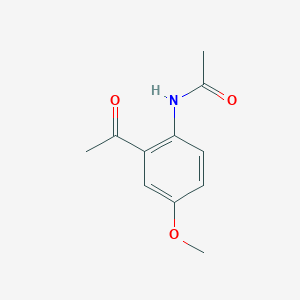
![3-Pyridinamine, 2-nitro-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate](/img/structure/B14639526.png)
